3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine
Description
Properties
IUPAC Name |
3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5N3/c1-4-12(18)5(2)20(19-4)3-6-7(13)9(15)11(17)10(16)8(6)14/h3,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZVEBUYUDBHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acetylacetone with Hydrazine Hydrate
The pyrazole ring is synthesized via the reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate under acidic conditions. This method, adapted from the synthesis of 3,5-dimethylpyrazole, involves:
- Reagents : Acetylacetone (1.0 equiv), hydrazine hydrate (1.2 equiv), glacial acetic acid (catalyst).
- Conditions : Solvent-free, 70°C, 0.3 hours.
- Yield : >97% purity by ¹H NMR.
The reaction proceeds through enolization and cyclization, forming the 3,5-dimethylpyrazole intermediate. Subsequent nitration at the 4-position using fuming HNO₃ in H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C), introduces the amine group.
Alternative Pathway: Direct Amination of Preformed Pyrazole
Recent advances utilize 3,5-dimethylpyrazol-4-carbonitrile as a precursor. Treatment with formamide at 180°C for 6 hours induces cyclization to form the pyrazolo[3,4-d]pyrimidine intermediate, which is hydrolyzed under basic conditions to yield 3,5-dimethylpyrazol-4-amine.
N-Alkylation with Pentafluorophenylmethyl Halides
Nucleophilic Substitution in Polar Aprotic Solvents
The amine undergoes alkylation with 2,3,4,5,6-pentafluorophenylmethyl bromide or chloride. Key parameters include:
- Base : Potassium carbonate (2.5 equiv) to deprotonate the amine.
- Solvent : DMF or acetonitrile for optimal solubility.
- Conditions : 80°C, 12–24 hours under nitrogen.
- Yield : 68–81% after column chromatography (SiO₂, ethyl acetate/hexane).
Mechanistic Insight : The reaction proceeds via an Sₙ2 mechanism, where the amine attacks the electrophilic benzylic carbon of the pentafluorophenylmethyl halide. Steric hindrance from the ortho-fluorine atoms slightly reduces reaction rates compared to non-fluorinated analogs.
Tris(pentafluorophenyl)borane-Catalyzed Carbenium Ion Alkylation
A novel metal-free approach employs B(C₆F₅)₃ (5 mol%) to generate a carbenium ion intermediate from aryl esters. This method, reported by PMC researchers, involves:
- Reagents : Pentafluorophenylmethyl ester (1.0 equiv), vinyl diazoacetate (1.2 equiv).
- Conditions : Dichloromethane, room temperature, 2 hours.
- Yield : 74% with >95% regioselectivity for N-alkylation.
Advantages :
- Avoids halide leaving groups, reducing byproduct formation.
- Autocatalytic behavior of carbenium ions enhances reaction efficiency.
Optimization and Side Reaction Mitigation
Competing O-Alkylation
In non-polar solvents (e.g., toluene), O-alkylation products may form due to increased nucleophilicity of the pyrazole oxygen. Polar aprotic solvents (DMF, DMSO) favor N-alkylation by stabilizing the transition state.
Purification Challenges
The product’s high lipophilicity necessitates reverse-phase chromatography (C18 column, methanol/water) or recrystallization from ethanol/water mixtures. Purity is confirmed via:
- HPLC : >99% (C18, 70:30 methanol/water, 1.0 mL/min).
- ¹H NMR : δ 2.21 (s, 6H, CH₃), δ 4.85 (s, 2H, CH₂), δ 6.90 (s, 1H, NH₂).
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₂F₅N₃ | High-Resolution MS |
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| λₘₐₛ (UV-Vis) | 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) | Methanol solution |
| ¹⁹F NMR (CDCl₃) | δ -142.3 to -156.8 (m, 5F) | 470 MHz spectrometer |
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the development of novel compounds with specific functionalities.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of the pentafluorophenyl group enhances its ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and synthetic differences between 3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine and related compounds:
Key Observations:
Substituent Effects: The pentafluorophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating tert-butyl groups in 6b and 4h. This difference likely impacts electronic properties and reactivity .
Synthetic Pathways: The pentafluorophenylmethyl group in the target compound may be synthesized via nucleophilic substitution or coupling reactions, as seen in analogs like methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]acrylate . In contrast, 6b and 4h employ acetophenone derivatives as starting materials, with carboxamide formation via condensation reactions .
Biological Relevance :
- While biological data for the target compound are absent in the evidence, analogs like 4h exhibit enhanced solubility due to sulfonamide groups, suggesting that the target’s fluorine-rich structure may prioritize membrane permeability over aqueous solubility .
Biological Activity
3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine is a compound of interest due to its potential biological activities. This article will delve into its synthesis, structural characteristics, and biological evaluations based on diverse research findings.
Synthesis and Structural Characterization
The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with pentafluorophenyl reagents. Structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, the NMR spectrum reveals distinct chemical shifts corresponding to the methyl groups and the aromatic protons in the pyrazole ring.
1. Anti-Diabetic Activity
Recent studies have evaluated the anti-diabetic potential of similar pyrazole derivatives. For example, compounds with structural similarities showed significant inhibition of α-glucosidase and α-amylase enzymes. The IC50 values for these activities were reported as follows:
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |
| Acarbose | 72.58 ± 0.68 | 115.6 ± 0.574 |
These results indicate that compounds similar to this compound may exhibit promising anti-diabetic effects through enzyme inhibition .
2. Antioxidant Activity
The antioxidant properties of pyrazole derivatives have also been assessed using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated considerable antioxidant activity, suggesting that these compounds can mitigate oxidative stress in biological systems.
| Assay Type | Result (IC50 µM) |
|---|---|
| DPPH | 24.32 ± 0.78 |
| ABTS | 10.75 ± 0.54 |
The antioxidant capabilities are crucial for developing therapeutic agents aimed at diseases linked with oxidative damage .
3. Xanthine Oxidase Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is relevant for conditions such as gout and hyperuricemia:
| Compound | Xanthine Oxidase IC50 (µM) |
|---|---|
| Pyz-1 | 24.32 ± 0.78 |
| Pyz-2 | 10.75 ± 0.54 |
These findings suggest that the compound may serve as a lead for developing new treatments for these conditions .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Case Study on Antidiabetic Properties : A study demonstrated that a series of pyrazole derivatives showed promising results against diabetes-related enzymes with a focus on structure-activity relationships (SAR). The findings indicated that modifications on the phenyl ring significantly impacted enzyme inhibition potency .
- Antioxidant Evaluation : Another investigation utilized various in vitro assays to assess the radical scavenging ability of pyrazole derivatives against different free radicals, concluding that specific structural features enhance antioxidant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
